3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, a scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Its structure features a dihydropyrimidin-4-one core substituted at the N(3) position with a piperidin-4-ylmethyl group. The bromine atom at the pyrimidine ring may enhance binding affinity in hydrophobic pockets of biological targets, as seen in analogous brominated heterocycles .
Properties
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c15-12-7-17-14(18-8-12)19-5-2-11(3-6-19)9-20-10-16-4-1-13(20)21/h1,4,7-8,10-11H,2-3,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNJYHWREUYENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperidine under controlled conditions to form 1-(5-bromopyrimidin-2-yl)piperidine. The final step involves the condensation of this intermediate with a suitable dihydropyrimidinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidinone, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of dihydropyrimidinones exhibit antiviral properties. The compound under discussion has been studied for its potential in treating viral infections, particularly those caused by RNA viruses. The structural modifications, such as the presence of the bromopyrimidine moiety, enhance its interaction with viral targets, making it a candidate for further antiviral drug development .
Anticancer Properties
Dihydropyrimidinone derivatives have shown promise in cancer therapy. Studies suggest that compounds similar to 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival, making it an attractive option for cancer treatment .
A2B Receptor Antagonism
The compound has been identified as a novel antagonist for the A2B receptor, which is implicated in various physiological processes including inflammation and cancer progression. This antagonistic activity suggests potential therapeutic applications in conditions where A2B receptor signaling contributes to disease pathology .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodologies often utilize microwave-assisted synthesis for efficiency and yield improvement. Various derivatives of this compound have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological activity .
Case Study 1: Antiviral Efficacy
In a study exploring the antiviral efficacy of dihydropyrimidinones, researchers synthesized several derivatives including the target compound. In vitro assays demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus. The results indicated that structural modifications could enhance antiviral potency, paving the way for further drug development efforts focused on this scaffold .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of similar compounds showed that treatment with this compound led to reduced viability in breast cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, while the piperidine and dihydropyrimidinone structures may facilitate binding to proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Implications
- Structural Optimization: The bromopyrimidine group in the target compound may offer enhanced target binding compared to non-halogenated analogues .
- Pharmacokinetics : Piperidine-based substituents (as in BK69986 and 50e) balance lipophilicity and solubility, critical for blood-brain barrier penetration or oral bioavailability .
- Activity Prediction : Based on CDFII’s antimicrobial synergy , the target compound warrants evaluation against resistant bacterial strains.
Biological Activity
3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a bromopyrimidine moiety, a piperidine ring, and a dihydropyrimidinone framework, suggest significant interactions with various biological targets.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis typically involves multi-step organic reactions. A common method includes:
- Bromination of pyrimidine to obtain 5-bromopyrimidine.
- Reaction with piperidine to form the intermediate.
- Condensation with a suitable dihydropyrimidinone precursor under acidic or basic conditions.
These steps allow for the efficient synthesis of the target compound with high yields .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly tyrosine kinases involved in cell signaling pathways related to cancer progression. The bromine atom enhances lipophilicity, which may improve binding affinity to these targets .
Inhibitory Effects
Research indicates that this compound demonstrates significant inhibitory effects on various tyrosine kinases, including Met kinase. This inhibition is crucial for regulating cell growth and proliferation, making it a candidate for cancer therapy .
Anticancer Activity
In vitro studies have shown that this compound effectively reduces cell viability in several cancer cell lines. For instance:
- Study on A431 Cells : The compound exhibited a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent .
Selectivity and Potency
The compound's selectivity for certain kinases over others has been quantified in various studies:
- IC50 Values : The IC50 for Met kinase inhibition was reported at approximately 50 nM, indicating potent activity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Inhibits tyrosine kinases; complex structure | Unique combination of piperidine and pyrimidine rings |
| Tepotinib | Selective Met kinase inhibitor | Approved for specific cancer types |
| Erlotinib | Targets epidermal growth factor receptor | Used primarily for lung cancer treatment |
| Crizotinib | Dual action on anaplastic lymphoma kinase and c-Met | Broad-spectrum kinase inhibition |
This table highlights the unique pharmacological properties of this compound compared to other established inhibitors .
Q & A
Basic: How can researchers optimize the synthesis yield of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one?
Answer:
To maximize yield, systematically vary reaction parameters:
- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) versus dichloromethane (used in analogous piperidine-pyrimidine syntheses ).
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for bromopyrimidine coupling efficiency.
- Temperature control : Use stepwise heating (e.g., 60°C for initial coupling, 80°C for cyclization) to minimize side reactions.
- Purification : Employ flash chromatography with gradients (e.g., 5–30% EtOAc/hexane) followed by recrystallization from ethanol .
- Monitor intermediates : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to track reaction progress .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm piperidine ring conformation and pyrimidin-4-one tautomerism. Compare coupling constants (e.g., J = 8.2 Hz for vicinal protons) to analogous structures .
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ and bromine isotope patterns .
- X-ray crystallography : For absolute configuration, grow crystals via slow evaporation (acetonitrile/water) and compare unit cell parameters (e.g., a = 8.21 Å, b = 10.53 Å) to published pyrimidinone derivatives .
- FTIR : Confirm carbonyl stretching (1660–1680 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
Basic: How should researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
Design accelerated stability studies:
- Thermal stability : Incubate solid samples at 40°C, 60°C, and 80°C for 4 weeks. Monitor degradation via TLC (silica gel, UV detection) .
- pH sensitivity : Dissolve in buffers (pH 2–9) and analyze by UV-Vis spectroscopy (λ = 270 nm) for absorbance shifts indicating hydrolysis .
- Light exposure : Use ICH Q1B guidelines to test photostability under UV (320–400 nm) and visible light .
- Hygroscopicity : Store at 25°C/60% RH and measure mass changes gravimetrically .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Answer:
Address discrepancies via:
- Dynamic NMR : Resolve tautomeric equilibria (e.g., pyrimidin-4-one ↔ pyrimidin-4-ol) by acquiring spectra at variable temperatures (−40°C to 80°C) .
- DFT calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d)-predicted values to identify misassignments .
- Isotopic labeling : Synthesize deuterated analogs (e.g., D₂O exchange for NH protons) to confirm exchangeable proton signals .
- Cross-validate techniques : Overlay X-ray-derived torsion angles with NOESY correlations to validate 3D conformation .
Advanced: What methodologies evaluate the environmental fate and ecotoxicological impact of this compound?
Answer:
Adopt a tiered approach:
- Partition coefficients : Measure log P (octanol/water) via shake-flask method and compare to EPI Suite predictions .
- Degradation studies : Perform hydrolysis (pH 5–9, 25°C) and UV photolysis (λ = 254 nm) to identify breakdown products via LC-QTOF-MS .
- Soil adsorption : Use batch equilibrium tests (OECD 106) with varying soil organic matter content .
- Ecotoxicology : Conduct acute toxicity assays (Daphnia magna, 48-h LC₅₀) and algal growth inhibition (OECD 201) .
Advanced: How to design target engagement studies for this compound’s interaction with biological receptors?
Answer:
Integrate biophysical and computational methods:
- Surface plasmon resonance (SPR) : Immobilize target protein (e.g., kinase) on a CM5 chip; measure binding kinetics (kₐ, k𝒹) at 25°C and 37°C .
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3V6B) to predict binding poses; validate via mutagenesis (e.g., K101A mutation) .
- Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and quantify protein denaturation by Western blot .
- Competitive binding : Co-incubate with a fluorescent probe (e.g., TAMRA-ATP) and measure FRET quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
